

Heterologous expression of rifamycin biosynthetic genes for Rifamycin L production

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Compound of Interest

Compound Name: Rifamycin L

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Application Notes and Protocols for Heterologous Production of Rifamycin L

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamycins are a potent class of ansamycin antibiotics vital for the treatment of mycobacterial infections, including tuberculosis. While Rifamycin B and its semi-synthetic derivative Rifampicin are well-known, other congeners like **Rifamycin L** hold potential for novel antibiotic development. This document provides detailed application notes and experimental protocols for the heterologous expression of the rifamycin biosynthetic gene cluster (BGC) to specifically produce **Rifamycin L**. The proposed strategy involves the cloning of the entire rifamycin BGC from *Ammycolatopsis mediterranei* and its expression in a suitable *Streptomyces* host. Key to the specific production of **Rifamycin L** is the controlled expression of the core BGC, which produces the precursor Rifamycin S, along with the specific expression of the transketolase enzyme, Rif15, responsible for the conversion of Rifamycin S to **Rifamycin L**.

Introduction to Rifamycin L Biosynthesis

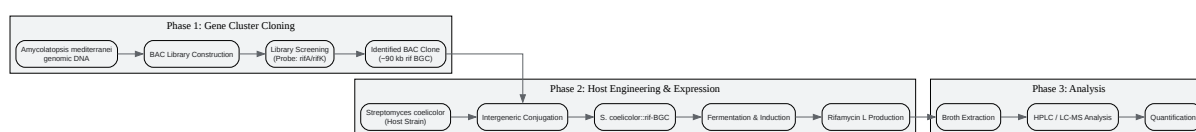
The biosynthesis of rifamycins originates from the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) and a series of acetate and propionate extenders, which are assembled by a Type I

polyketide synthase (PKS) complex encoded by the rifA-E genes.[1] The resulting polyketide chain undergoes several post-PKS modifications to yield Rifamycin SV, a key intermediate.[2]

The production of **Rifamycin L** branches off from the main biosynthetic pathway at the level of Rifamycin S (the oxidized form of Rifamycin SV). The conversion of Rifamycin S to **Rifamycin L** is catalyzed by a specific transketolase, Rif15.[3][4] Subsequently, a cytochrome P450 monooxygenase, Rif16, can convert **Rifamycin L** to Rifamycin B.[5] Therefore, to specifically produce **Rifamycin L** in a heterologous host, it is crucial to express the core rifamycin BGC (up to the formation of Rifamycin S) along with rif15, while minimizing or eliminating the activity of rif16.

Experimental Strategy Overview

The overall workflow for the heterologous production of **Rifamycin L** is depicted below. This strategy involves the capture of the large (~90 kb) rifamycin BGC from *A. mediterranei* using a Bacterial Artificial Chromosome (BAC), followed by its transfer into a suitable *Streptomyces* expression host.



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Caption: Experimental workflow for **Rifamycin L** production.

Detailed Experimental Protocols

Protocol 3.1: Cloning of the Rifamycin Biosynthetic Gene Cluster

This protocol outlines the use of a Bacterial Artificial Chromosome (BAC) system to clone the entire ~90 kb rifamycin BGC from *A. mediterranei*.[\[6\]](#)[\[7\]](#)

Materials:

- *Ammycolatopsis mediterranei* S699
- High-molecular-weight genomic DNA isolation kit
- pSBAC vector or similar *E. coli*-*Streptomyces* shuttle BAC vector[\[8\]](#)
- Restriction enzymes (e.g., BamHI, EcoRI)
- T4 DNA Ligase
- *E. coli* competent cells (e.g., DH10B)
- Nylon membranes for colony hybridization
- DNA probe for *rifA* or *rifK* (labeled with DIG or 32P)

Methodology:

- **Genomic DNA Isolation:** Isolate high-molecular-weight genomic DNA from *A. mediterranei* S699 using a suitable kit, following the manufacturer's instructions. Ensure minimal shearing of the DNA.
- **Partial Restriction Digest:** Perform partial digests of the genomic DNA with a suitable restriction enzyme (e.g., BamHI) to generate large fragments in the 100-200 kb range.
- **BAC Vector Preparation:** Digest the pSBAC vector with the same restriction enzyme and dephosphorylate the ends.
- **Ligation:** Ligate the size-selected genomic DNA fragments with the prepared BAC vector at a suitable molar ratio.

- Transformation: Transform the ligation mixture into electrocompetent *E. coli* DH10B cells and plate on selective agar (e.g., LB with chloramphenicol and apramycin, depending on the BAC vector).[9]
- Library Generation: Pick individual colonies into 384-well plates containing selective freezing medium to create a BAC library.
- Colony Hybridization: Replicate the library onto nylon membranes and perform colony hybridization using a labeled DNA probe specific for a key gene in the rifamycin cluster (e.g., a fragment of the PKS gene *rifA* or the AHBA synthase gene *rifK*).
- Clone Identification and Verification: Isolate plasmid DNA from positive clones and verify the presence and integrity of the full rifamycin BGC through restriction mapping and end-sequencing.

Protocol 3.2: Heterologous Expression in *Streptomyces coelicolor*

This protocol describes the transfer of the rifamycin BGC-containing BAC into a suitable *Streptomyces* host via intergeneric conjugation from *E. coli*. [10]

Materials:

- *E. coli* donor strain (e.g., ET12567/pUZ8002) harboring the rif-BGC BAC
- *Streptomyces coelicolor* M1152 (or other suitable host strain)
- MS agar plates
- Nalidixic acid
- Apramycin (or other appropriate antibiotic for BAC selection)
- Liquid culture medium (e.g., TSB or R5A)

Methodology:

- Prepare Donor Strain: Grow the *E. coli* donor strain containing the rif-BGC BAC to mid-log phase in LB with appropriate antibiotics. Wash the cells to remove antibiotics.
- Prepare Recipient Strain: Grow *S. coelicolor* M1152 in liquid TSB medium to obtain a dense mycelial culture.
- Conjugation: Mix the donor and recipient cells and plate the mixture onto MS agar plates. Incubate at 30°C.
- Selection of Exconjugants: After 16-20 hours, overlay the plates with a solution of nalidixic acid (to kill the *E. coli* donor) and apramycin (to select for *Streptomyces* that have received the BAC).
- Isolate and Verify Clones: Incubate for several days until resistant *Streptomyces* colonies appear. Streak individual colonies to single colonies on selective media to confirm the exconjugant phenotype. Verify the presence of the integrated BAC via PCR.

Protocol 3.3: Fermentation and Production of Rifamycin L

This protocol outlines the fermentation conditions for the recombinant *Streptomyces* strain to produce **Rifamycin L**.

Materials:

- Recombinant *S. coelicolor* strain harboring the rif-BGC
- Seed culture medium (e.g., TSB)
- Production medium (e.g., R5A medium)
- Shake flasks
- Amberlite XAD-16 resin

Methodology:

- **Inoculum Preparation:** Inoculate a seed culture of the recombinant *Streptomyces* strain and grow for 48-72 hours at 30°C with shaking.
- **Production Culture:** Inoculate the production medium with the seed culture (5-10% v/v). Add Amberlite XAD-16 resin (2% w/v) to the medium to adsorb the produced rifamycins and reduce potential feedback inhibition.
- **Fermentation:** Incubate the production culture at 30°C with vigorous shaking (220 rpm) for 7-10 days.
- **Extraction:** At the end of the fermentation, harvest the entire culture (broth and mycelium). Extract the rifamycins from the resin and mycelium using methanol or acetone. Evaporate the solvent in vacuo and redissolve the crude extract in a suitable solvent for analysis.

Analytical Methods for Rifamycin L Detection and Quantification

Protocol 4.1: HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a standard method for the analysis of rifamycins.^{[11][12]}

Instrumentation:

- HPLC system with a diode array detector (DAD)
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-5 min: 40% B

- 5-20 min: 40% to 80% B
- 20-25 min: 80% to 100% B
- Flow Rate: 1 mL/min
- Detection Wavelength: 425 nm (for Rifamycin S, L, and B)
- Injection Volume: 20 μ L

Procedure:

- Prepare a standard curve using purified Rifamycin S, L, and B standards of known concentrations.
- Filter the crude extracts from the fermentation through a 0.22 μ m filter.
- Inject the samples onto the HPLC system.
- Identify the peaks corresponding to Rifamycin S and L by comparing retention times with the standards.
- Quantify the amount of **Rifamycin L** produced by integrating the peak area and comparing it to the standard curve.

Data Presentation

The following tables summarize expected outcomes and provide a framework for presenting experimental data. As the heterologous production of **Rifamycin L** has not been extensively reported, these values are hypothetical targets based on the production of related polyketides.

Table 1: Comparison of Rifamycin Production in Different Hosts

Compound	Native Producer (<i>A. mediterranei</i>) Yield	Heterologous Host (Target Yield)	Key Genes Required
Rifamycin B	Up to 17 g/L (optimized)[9]	> 100 mg/L	Full rif BGC
Rifamycin SV	Up to 5.3 g/L (optimized)[13]	> 100 mg/L	rif BGC (without late-stage oxidation)
Rifamycin L	Not typically accumulated	10-50 mg/L	rif BGC (to Rif-S) + rif15

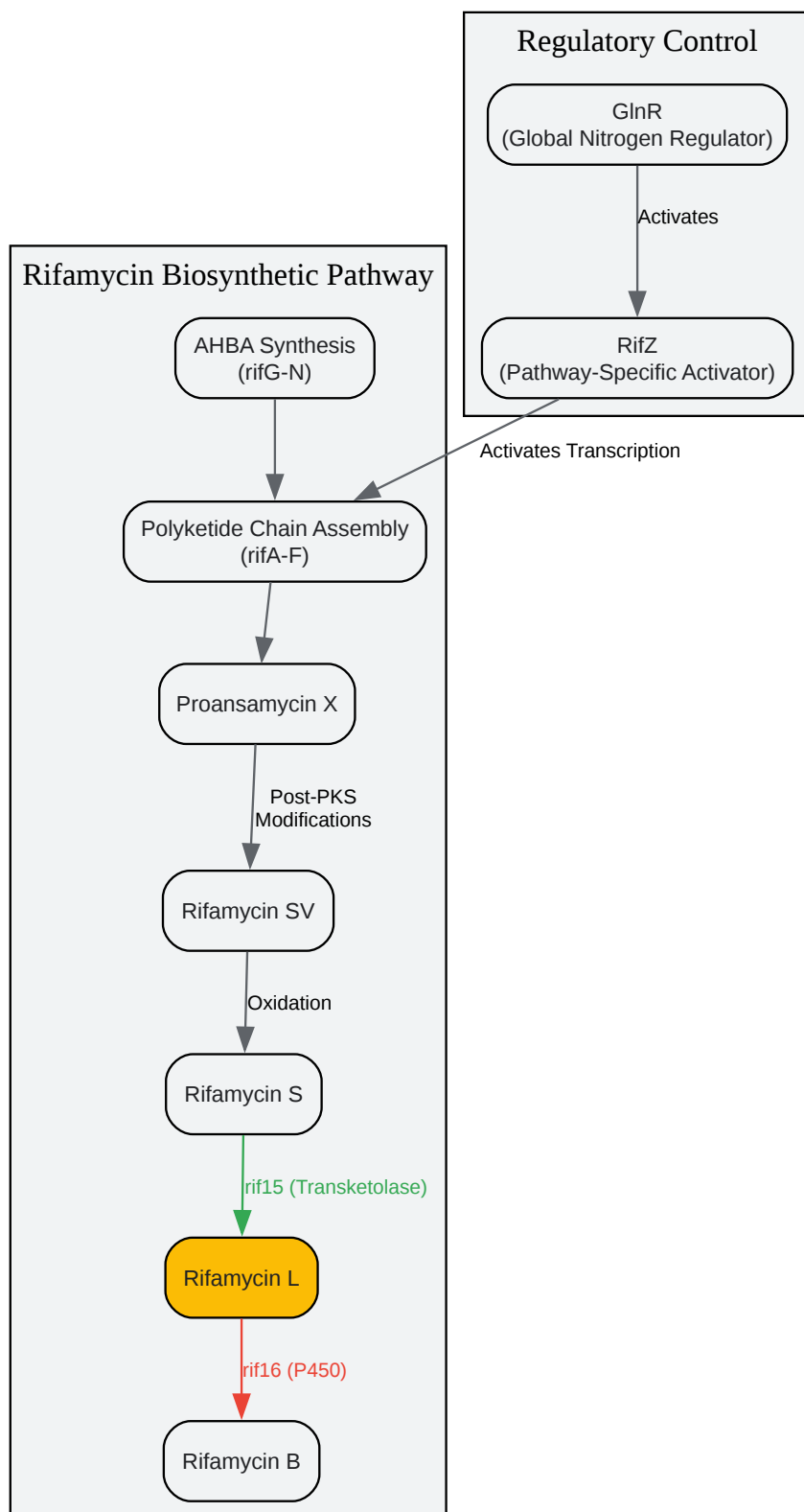
Table 2: HPLC Retention Times for Rifamycin Standards

Compound	Expected Retention Time (min)
Rifamycin SV	~12.5
Rifamycin S	~13.0
Rifamycin L	~14.5
Rifamycin B	~15.0

(Note: Retention times are approximate and will vary depending on the specific HPLC system and column used.)

Signaling Pathways and Regulation

The biosynthesis of rifamycin is tightly regulated. Understanding these regulatory networks can be key to optimizing production in a heterologous host.



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Caption: Simplified Rifamycin Biosynthesis and Regulation.

Discussion and Troubleshooting

- **Low or No Production:** The heterologous expression of large PKS gene clusters can be challenging. If no **Rifamycin L** is detected, consider:
 - **Codon Usage:** The codon usage of *A. mediterranei* may differ from *S. coelicolor*.
 - **Promoter Strength:** The native promoters in the BGC may not be efficiently recognized by the host's RNA polymerase. Consider replacing them with well-characterized *Streptomyces* promoters.
 - **Precursor Supply:** The heterologous host may not produce sufficient amounts of the AHBA starter unit or the acetate/propionate extender units.
 - **Host-Specific Factors:** As suggested by Yuan et al. (2011), the conversion of Rifamycin SV to B (and thus L) might require additional, uncharacterized factors from *A. mediterranei*.
[14] Co-expression of candidate genes from the native producer may be necessary.
- **Production of Rifamycin B instead of L:** If Rifamycin B is the major product, it indicates that an endogenous P450 enzyme in the *S. coelicolor* host may be converting **Rifamycin L** to B. Using a host strain with known P450 genes deleted may be necessary to accumulate **Rifamycin L**.
- **Cloning Instability:** The large size of the rifamycin BGC can lead to instability in the BAC vector. Using a low-copy BAC and a recombination-deficient *E. coli* host (e.g., DH10B) is recommended.

Conclusion

The heterologous production of **Rifamycin L** presents a promising avenue for the discovery and development of new antibiotics. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to clone the rifamycin BGC, express it in a suitable *Streptomyces* host, and specifically target the production of **Rifamycin L** by leveraging the activity of the Rif15 transketolase. While challenges in expressing large, complex biosynthetic pathways exist, the methodologies described here, combined with systematic optimization and troubleshooting, should enable the successful heterologous biosynthesis of this valuable rifamycin congener.

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